molecular formula C12H13N2O4S2- B11716712 [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate

[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate

Cat. No.: B11716712
M. Wt: 313.4 g/mol
InChI Key: FHFNZIWTVQLHTO-UHFFFAOYSA-M
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Description

[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate is a complex organic compound that features an indole moiety, a carbamoyl group, and a sulfanyl sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with ethyl carbamate to form the carbamoyl intermediate. This intermediate is further reacted with a sulfanyl sulfonate reagent under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and protein modifications. Its indole moiety is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, offering possibilities for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate involves its interaction with specific molecular targets. The indole moiety can bind to protein active sites, while the carbamoyl and sulfanyl groups can form covalent bonds with nucleophilic residues. This multi-faceted interaction allows the compound to modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N2O4S2-

Molecular Weight

313.4 g/mol

IUPAC Name

3-[2-[(2-sulfonatosulfanylacetyl)amino]ethyl]-1H-indole

InChI

InChI=1S/C12H14N2O4S2/c15-12(8-19-20(16,17)18)13-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,13,15)(H,16,17,18)/p-1

InChI Key

FHFNZIWTVQLHTO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSS(=O)(=O)[O-]

Origin of Product

United States

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